molecular formula C9H12F3N3O2 B12441745 (3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide

(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide

Cat. No.: B12441745
M. Wt: 251.21 g/mol
InChI Key: OYAQUEDNSMBLNN-XRGYYRRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the indazole core through cyclization of appropriate precursors.

    Functional Group Introduction: Introduction of the trifluoromethyl and hydroxy groups using reagents such as trifluoromethylating agents and hydroxylating agents.

    Amidation: Formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: Substitution of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an amine.

Scientific Research Applications

Chemistry

    Catalysis: Indazole derivatives are used as ligands in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes.

    Receptor Modulation: Interaction with biological receptors.

Medicine

    Drug Development: Potential therapeutic agents for various diseases.

    Diagnostic Tools: Use in imaging and diagnostic assays.

Industry

    Agriculture: Potential use as agrochemicals.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds with similar indazole core structures.

    Trifluoromethyl Compounds: Compounds with trifluoromethyl groups.

Uniqueness

(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C9H12F3N3O2

Molecular Weight

251.21 g/mol

IUPAC Name

(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide

InChI

InChI=1S/C9H12F3N3O2/c10-9(11,12)8(17)5-3-1-2-4-6(5)14-15(8)7(13)16/h5,17H,1-4H2,(H2,13,16)/t5-,8+/m1/s1

InChI Key

OYAQUEDNSMBLNN-XRGYYRRGSA-N

Isomeric SMILES

C1CCC2=NN([C@]([C@@H]2C1)(C(F)(F)F)O)C(=O)N

Canonical SMILES

C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.